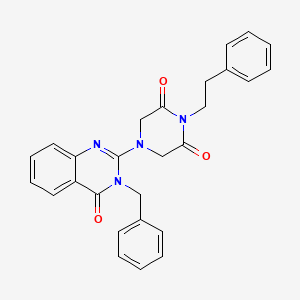

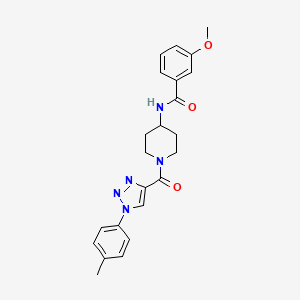

![molecular formula C20H22N2O7S B2416828 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide CAS No. 954634-61-8](/img/structure/B2416828.png)

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide” is a chemical compound that contains a benzo[d][1,3]dioxol-5-yl group . It is related to a class of compounds known as cinnamides . Cinnamides have been found to exhibit a variety of biological activities, including anti-convulsant, antioxidant, anti-inflammatory, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet, and anti-tumoral activities .

Applications De Recherche Scientifique

Scintillation Properties in Plastic Scintillators

The study by Salimgareeva & Kolesov (2005) delves into the scintillation properties of plastic scintillators, highlighting the use of various luminescent dyes, including derivatives related to the compound . It discusses how replacing conventional secondary solvents with specific compounds can alter the scintillation efficiency, optical transparency, and stability of these scintillators. Furthermore, it elaborates on the suitability of certain luminescent activators and wavelength shifters for enhanced scintillation properties (Salimgareeva & Kolesov, 2005).

Environmental Fate of Parabens

In a comprehensive review, Haman et al. (2015) discuss the environmental implications of parabens, compounds structurally related to the chemical . The review covers the occurrence, fate, and behavior of parabens in aquatic environments, addressing their biodegradability, presence in surface water and sediments, and potential as weak endocrine disrupter chemicals. The study underscores the need for further research on the toxicity of chlorinated paraben by-products (Haman et al., 2015).

Chemistry and Properties of Benzimidazole and Benzthiazol Derivatives

Boča et al. (2011) provide an exhaustive review of the chemistry and properties of compounds containing benzimidazole and benzthiazol, closely related to the compound of interest. The review compiles preparation procedures, properties of free organic compounds, and their complex compounds, along with their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This comprehensive review identifies areas of potential interest for future research (Boča et al., 2011).

Synthesis and Applications of Aminobenzenesulfonamide Derivatives

Kaneda (2020) reviews the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a structural component related to the compound . The review discusses developments in synthesis techniques and the potential of aminobenzenesulfonamide derivatives in organic synthesis and pharmaceutical industries, highlighting their versatility and value in drug discovery and development (Kaneda, 2020).

Health Aspects of Methyl Paraben

Soni et al. (2002) evaluate the health aspects of methyl paraben, exploring its use as an antimicrobial preservative and its metabolism. While not directly related to the compound , the review provides valuable insights into the health implications, metabolism, and potential toxicity of structurally related compounds, underscoring the importance of understanding these aspects for compounds used in foods, drugs, and cosmetics (Soni et al., 2002).

Mécanisme D'action

Target of Action

The compound, also known as N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide, has been found to have anticancer activity against various cancer cell lines . The primary targets of this compound are microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. It is also crucial for cell division, making it a leading target for anticancer agents .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis, effectively inhibiting the growth of cancer cells .

Biochemical Pathways

The compound affects the biochemical pathway involving tubulin and microtubules . By suppressing tubulin polymerization or stabilizing microtubule structure, it disrupts the normal function of the cytoskeleton. This disruption leads to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

It is mentioned that the compound obeys lipinski’s rule of five , which suggests that it has favorable drug-like properties and good bioavailability.

Result of Action

The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to a significant reduction in the growth and proliferation of cancer cells, demonstrating its potential as an anticancer agent .

Propriétés

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7S/c1-26-16-6-4-15(9-18(16)27-2)30(24,25)21-10-13-7-20(23)22(11-13)14-3-5-17-19(8-14)29-12-28-17/h3-6,8-9,13,21H,7,10-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURWNBWXOBYYSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

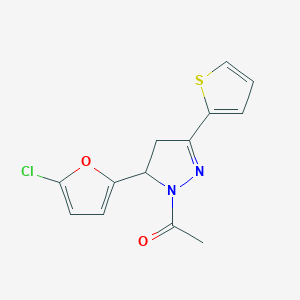

![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2416745.png)

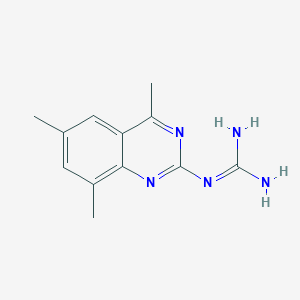

![7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416749.png)

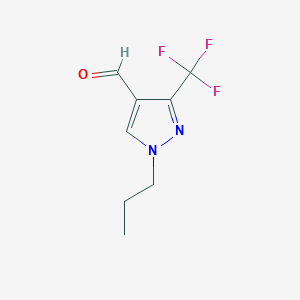

![3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2416751.png)

![2-Chloro-1-[2-[2-(dimethylamino)pyrimidin-4-yl]morpholin-4-yl]propan-1-one](/img/structure/B2416757.png)

![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2416765.png)

![1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2416767.png)